molecular formula C13H17NO2 B12442788 Benzyl (R)-piperidine-2-carboxylate

Benzyl (R)-piperidine-2-carboxylate

Cat. No.: B12442788
M. Wt: 219.28 g/mol
InChI Key: RSEPHCRIRACQML-GFCCVEGCSA-N
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Description

Benzyl ®-piperidine-2-carboxylate is an organic compound that features a benzyl group attached to a piperidine ring, which is further substituted with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-piperidine-2-carboxylate typically involves the reaction of benzyl chloride with ®-piperidine-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Benzyl ®-piperidine-2-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-piperidine-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl ®-piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl ®-piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The carboxylate group may participate in hydrogen bonding or ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (S)-piperidine-2-carboxylate: The enantiomer of Benzyl ®-piperidine-2-carboxylate, with similar chemical properties but potentially different biological activities.

    Benzyl ®-pyrrolidine-2-carboxylate: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.

    Benzyl ®-piperidine-3-carboxylate: A positional isomer with the carboxylate group attached to the third carbon of the piperidine ring.

Uniqueness

Benzyl ®-piperidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both a benzyl group and a piperidine ring. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

benzyl (2R)-piperidine-2-carboxylate

InChI

InChI=1S/C13H17NO2/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m1/s1

InChI Key

RSEPHCRIRACQML-GFCCVEGCSA-N

Isomeric SMILES

C1CCN[C@H](C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCNC(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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